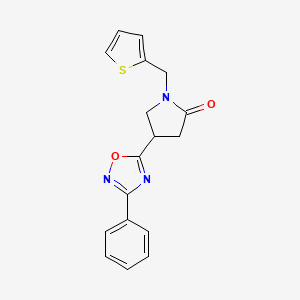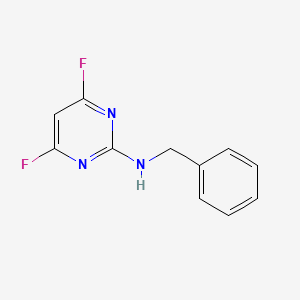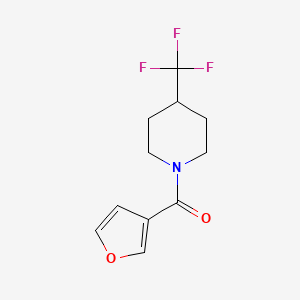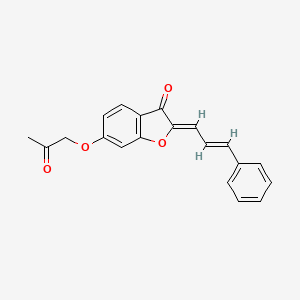
3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Potential Anticancer Activity
The compound has been explored in the synthesis of various carboxamide derivatives, particularly in benzo[b][1,6]naphthyridines. These derivatives have shown potent cytotoxic activities against different cancer cell lines, such as murine P388 leukemia and human Jurkat leukemia cells. Some compounds in this class demonstrated significant in vivo effectiveness against colon tumors in mice (Deady et al., 2003).
Structural Studies and Chemical Synthesis
Structural modifications and synthesis of dimethyl-substituted quinazoline derivatives have been a topic of interest. These studies include exploring the reactions of quinazoline diones with various reagents, which could lead to potential applications in developing new compounds with varied biological activities (Yokoyama, 1978).
Potential in Hypotensive Agents
Research has been conducted on the synthesis of quinazoline dione derivatives with potential hypotensive activities. These studies aimed at understanding the impact of various substitutions on the compound's ability to relax blood vessels, indicating potential therapeutic applications in managing blood pressure (Eguchi et al., 1991).
Electrophilic Glycine Template
Quinazoline derivatives have been evaluated for their reactivity as electrophilic glycine templates in chemical syntheses. This includes studying their reactions with various groups and understanding the stereochemical outcomes, which are crucial for developing novel synthetic methodologies (Martín-Santamaría et al., 1999).
Spectroscopic Characterization and Electronic Properties
The structural and electronic properties of quinazoline derivatives have been characterized using different spectroscopic techniques. Such studies provide insights into the molecular structure, electron interactions, and potential applications in fields like materials science (Wazzan et al., 2016).
Herbicide Discovery
Quinazoline derivatives have been investigated for their potential as herbicide agents. This includes the discovery of novel pyrazole-quinazoline hybrids with significant inhibitory effects on specific enzymes, showing promise in agricultural applications (He et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and p-tolyl groups.", "Starting Materials": [ "3,4-dimethylaniline", "2-nitrobenzaldehyde", "ethyl acetoacetate", "p-toluidine", "thionyl chloride", "sodium azide", "sodium hydride", "methyl iodide", "sodium methoxide", "acetic anhydride", "phosphorus oxychloride", "sodium bicarbonate", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 2-nitro-3,4-dimethylbenzaldehyde by nitration of 3,4-dimethylaniline with nitric acid and sulfuric acid.", "Step 2: Reduction of 2-nitro-3,4-dimethylbenzaldehyde to 2-amino-3,4-dimethylbenzaldehyde using sodium dithionite.", "Step 3: Condensation of 2-amino-3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of acetic anhydride and phosphorus oxychloride to form 3-(3,4-dimethylphenyl)-2-ethylidene-1,3-dihydro-2H-indol-2-one.", "Step 4: Cyclization of 3-(3,4-dimethylphenyl)-2-ethylidene-1,3-dihydro-2H-indol-2-one with thionyl chloride to form 3-(3,4-dimethylphenyl)-1H-indole-2,3-dione.", "Step 5: Conversion of 3-(3,4-dimethylphenyl)-1H-indole-2,3-dione to 3-(3,4-dimethylphenyl)-1H-indole-2,3-dione-5-carboxylic acid by treatment with sodium bicarbonate and acetic acid.", "Step 6: Conversion of 3-(3,4-dimethylphenyl)-1H-indole-2,3-dione-5-carboxylic acid to 3-(3,4-dimethylphenyl)-1H-indole-2,3-dione-5-carboxylic acid methyl ester by treatment with methanol and sodium methoxide.", "Step 7: Synthesis of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid by reaction of p-toluidine with ethyl chloroformate followed by cyclization with sodium azide.", "Step 8: Conversion of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid to 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester by treatment with methanol and sodium methoxide.", "Step 9: Synthesis of 3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione by reaction of 3-(3,4-dimethylphenyl)-1H-indole-2,3-dione-5-carboxylic acid methyl ester with 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester in the presence of sodium hydride and methyl iodide." ] } | |
CAS番号 |
1207051-06-6 |
分子式 |
C26H22N4O3 |
分子量 |
438.487 |
IUPAC名 |
3-(3,4-dimethylphenyl)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-16-8-11-19(12-9-16)24-27-23(33-28-24)15-29-22-7-5-4-6-21(22)25(31)30(26(29)32)20-13-10-17(2)18(3)14-20/h4-14H,15H2,1-3H3 |
InChIキー |
YCIFJYBUJVPRKK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4S)-7-Chloro-4,6-dimethyl-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B2835873.png)
![1-(2,5-dimethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2835874.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2835878.png)


![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2835881.png)
![N-cyclopentyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2835883.png)
![4-({[(7-Oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide](/img/structure/B2835884.png)

![2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B2835888.png)
